
2,4-Dichloro-8-fluoroquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-8-fluoroquinolin-3-amine is a heterocyclic compound belonging to the quinoline family. This compound is characterized by the presence of chlorine and fluorine atoms on the quinoline ring, which imparts unique chemical and biological properties. The molecular formula of this compound is C9H5Cl2FN2, and its molecular weight is 231.05 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-8-fluoroquinolin-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by cyclization to form the quinoline ring . The reaction conditions often involve the use of solvents such as dioxane and bases like sodium carbonate, with temperatures maintained between 70-80°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-quality compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-8-fluoroquinolin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Cross-Coupling: Palladium catalysts in the presence of ligands and bases.
Major Products:
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
Oxidized or Reduced Quinoline Compounds: Resulting from oxidation or reduction reactions.
Complex Quinoline Structures: Obtained from cross-coupling reactions.
Scientific Research Applications
2,4-Dichloro-8-fluoroquinolin-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-8-fluoroquinolin-3-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes.
Cell Membrane Interaction: The presence of fluorine enhances its ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
2,4-Dichloroquinoline: Lacks the fluorine atom, resulting in different biological activities.
8-Fluoroquinoline: Lacks the chlorine atoms, affecting its chemical reactivity and applications.
2,4-Dichloro-6-fluoroquinoline: Similar structure but with different substitution patterns, leading to varied properties.
Uniqueness: 2,4-Dichloro-8-fluoroquinolin-3-amine is unique due to the specific positioning of chlorine and fluorine atoms, which enhances its biological activity and chemical reactivity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H5Cl2FN2 |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
2,4-dichloro-8-fluoroquinolin-3-amine |
InChI |
InChI=1S/C9H5Cl2FN2/c10-6-4-2-1-3-5(12)8(4)14-9(11)7(6)13/h1-3H,13H2 |
InChI Key |
XRLAMMXBZASBOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C(=C2Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3'-Chloro-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B11877505.png)
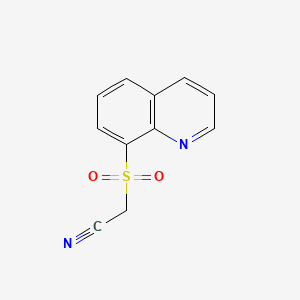
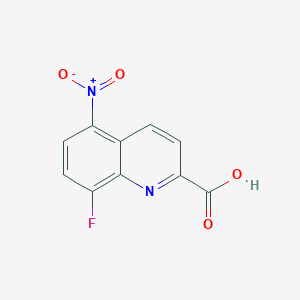
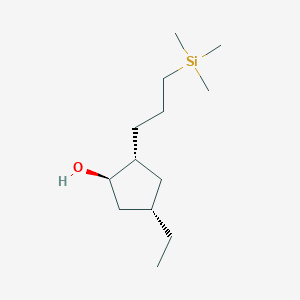

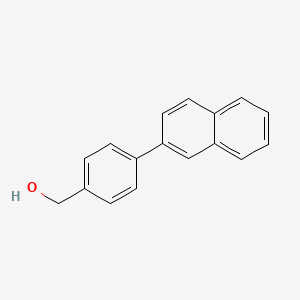
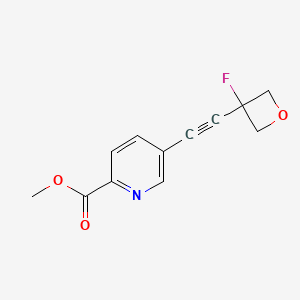


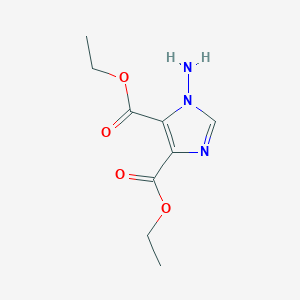

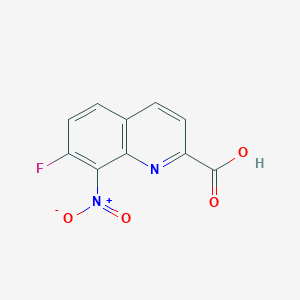
![2-[(1-Nitronaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B11877586.png)
